MFCD07189685

Description

MFCD07189685 is a chemical compound with a molecular formula inferred to be C₉H₁₀N₂O₂ based on structural analogs (e.g., CAS 102562-86-7, MDL: MFCD07186292) . It belongs to the class of heterocyclic organic compounds, characterized by a pyridine or benzamide backbone with functional groups such as trifluoromethyl (-CF₃) or methoxy (-OCH₃) substituents. Key properties include:

Propriétés

Formule moléculaire |

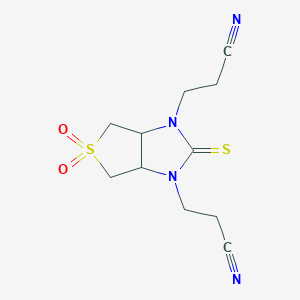

C11H14N4O2S2 |

|---|---|

Poids moléculaire |

298.4 g/mol |

Nom IUPAC |

3-[3-(2-cyanoethyl)-5,5-dioxo-2-sulfanylidene-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-1-yl]propanenitrile |

InChI |

InChI=1S/C11H14N4O2S2/c12-3-1-5-14-9-7-19(16,17)8-10(9)15(11(14)18)6-2-4-13/h9-10H,1-2,5-8H2 |

Clé InChI |

WTAMTWDPQPVWJH-UHFFFAOYSA-N |

SMILES |

C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N |

SMILES canonique |

C1C2C(CS1(=O)=O)N(C(=S)N2CCC#N)CCC#N |

Origine du produit |

United States |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of MFCD07189685 typically involves the cyclization of amido-nitriles. This process can be catalyzed by nickel, which facilitates the addition to the nitrile group, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are generally mild, allowing for the inclusion of various functional groups, such as aryl halides and aromatic heterocycles .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scalable synthetic routes similar to those used in laboratory settings. This would include optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions

MFCD07189685 can undergo various chemical reactions, including:

Oxidation: The sulfanylidene moiety can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine.

Substitution: The cyanoethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, primary am

Comparaison Avec Des Composés Similaires

Structural Analogs

The following compounds share structural homology with MFCD07189685, differing primarily in substituents or backbone modifications:

Similarity Score Methodology : Scores were calculated using Tanimoto coefficients based on 2D molecular fingerprints, as described in virtual screening protocols .

Functional Analogs

Compounds with overlapping applications in catalysis or medicinal chemistry:

Key Insights :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.